

# Bromopentafluoroethane chemical properties

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## Compound of Interest

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An In-depth Technical Guide to the Chemical Properties of **Bromopentafluoroethane**

## Introduction

**Bromopentafluoroethane** ( $C_2BrF_5$ ), also known as Halon 2501 or CFC-115B1, is a halogenated ethane derivative of significant interest in synthetic chemistry and materials science.<sup>[1]</sup> As a perfluorinated compound, the five fluorine atoms impart unique electronic properties and thermal stability, while the single, relatively labile carbon-bromine bond serves as a reactive handle for chemical transformations. This combination makes it a valuable reagent for the introduction of the pentafluoroethyl ( $-C_2F_5$ ) moiety, a functional group that can profoundly alter the steric and electronic profile of organic molecules, enhancing properties such as lipophilicity, metabolic stability, and binding affinity.

This guide provides a comprehensive overview of the core chemical properties of **bromopentafluoroethane**, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering insights into the causality behind its physical characteristics, reactivity, and spectral signatures, grounded in authoritative references.

## Section 1: Core Physical and Spectroscopic Properties

The physical state and spectroscopic profile of a compound are foundational to its practical application in a laboratory setting. These properties dictate storage conditions, handling procedures, and the analytical methods required for its characterization.

## Physical Characteristics

**Bromopentafluoroethane** is a colorless gas at standard temperature and pressure, a direct consequence of its weak intermolecular van der Waals forces, despite its high molecular weight.<sup>[2]</sup> The dense packing of electronegative fluorine atoms creates a non-polar molecule with a low boiling point. Key physical properties are summarized in the table below.

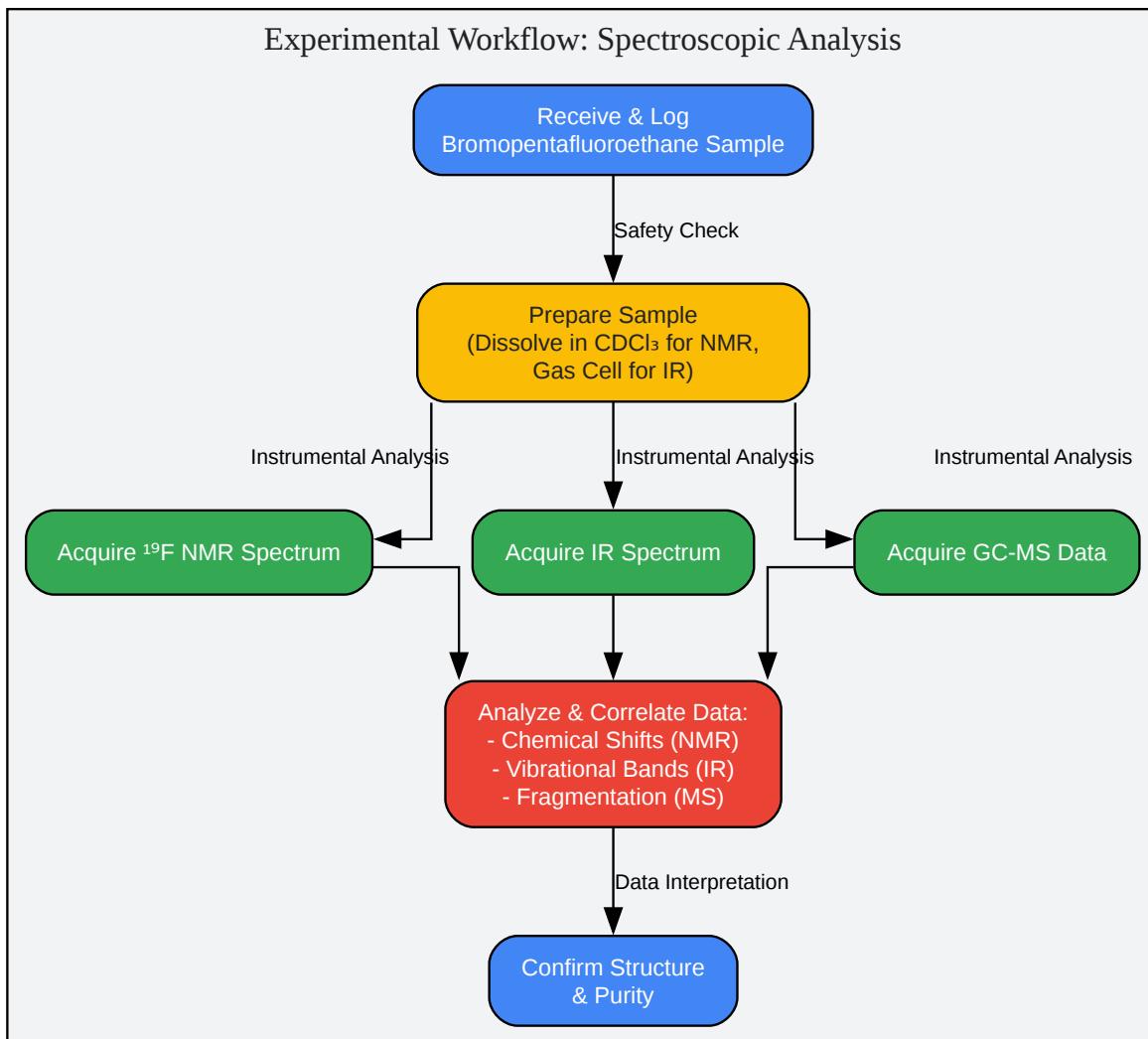
Property	Value	Source(s)
CAS Number	354-55-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>2</sub> BrF <sub>5</sub>	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	198.92 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point	-21 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Density	1.81 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Very slightly soluble in water (0.22 g/L at 25 °C)	<a href="#">[4]</a>
Refractive Index	1.2966	<a href="#">[2]</a>

The high density is characteristic of brominated and fluorinated compounds. Its limited solubility in water is expected for a non-polar halocarbon, making it suitable for reactions in organic solvents.

## Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of **bromopentafluoroethane**. The primary techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The following diagram outlines a typical workflow for the analytical characterization of a **bromopentafluoroethane** sample.



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Caption: A standard workflow for the analytical confirmation of **bromopentafluoroethane**.

- **<sup>19</sup>F NMR Spectroscopy:** <sup>19</sup>F NMR is the most informative technique for this molecule. Due to the C-C bond, the fluorine atoms are in two distinct chemical environments: the -CF<sub>2</sub>Br group and the -CF<sub>3</sub> group. This results in a complex spectrum due to spin-spin coupling (J-coupling) between the non-equivalent fluorine nuclei.<sup>[7]</sup> One would expect two main signals, with the signal for the -CF<sub>2</sub>Br fluorine atoms appearing at a different chemical shift than the -CF<sub>3</sub> fluorine atoms, each split into multiplets by the other set of fluorines.<sup>[7][8]</sup>

- Infrared (IR) Spectroscopy: The IR spectrum of **bromopentafluoroethane** is dominated by very strong absorption bands corresponding to C-F bond stretching vibrations, typically found in the 1100-1400  $\text{cm}^{-1}$  region.[9][10] The C-Br stretching vibration gives rise to a weaker absorption at a lower frequency, generally between 500-600  $\text{cm}^{-1}$ .[11] The absence of C-H stretching bands (around 2850-3000  $\text{cm}^{-1}$ ) is a key indicator of its perhalogenated structure.[12]
- Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  198/200 would be observed, showing the characteristic isotopic pattern of a single bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in a roughly 1:1 ratio).[13] The most prominent peak in the mass spectrum is often the fragment resulting from the loss of the bromine atom,  $[\text{C}_2\text{F}_5]^+$ , at  $\text{m/z}$  119.[5][14] This fragmentation highlights the relative weakness of the C-Br bond compared to the C-F and C-C bonds.

## Section 2: Chemical Reactivity and Synthetic Utility

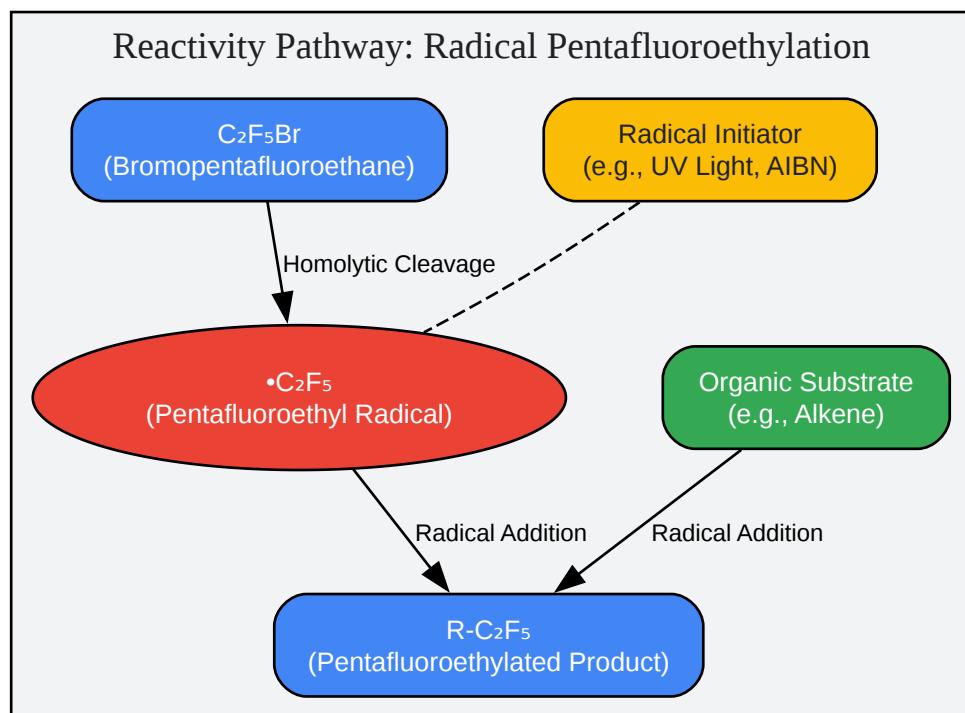
The synthetic utility of **bromopentafluoroethane** is centered on the reactivity of its carbon-bromine bond. The strong electron-withdrawing effect of the five fluorine atoms polarizes the C-Br bond and influences the stability of reactive intermediates.

### Key Reaction Pathways

**Bromopentafluoroethane** is primarily used as a precursor to the pentafluoroethyl radical ( $\bullet\text{C}_2\text{F}_5$ ) or the corresponding pentafluoroethyl anion equivalent. These species can then be used to install the  $-\text{C}_2\text{F}_5$  group onto a variety of substrates.

- Radical Reactions: The C-Br bond can be cleaved homolytically using radical initiators (e.g., AIBN), photolysis, or transition metal catalysts to generate the pentafluoroethyl radical. This radical can then participate in addition reactions to alkenes and alkynes or be used in radical-mediated cross-coupling reactions.
- Nucleophilic Pentafluoroethylation: While direct  $\text{S}_{\text{n}}2$  displacement of the bromide is difficult due to steric hindrance and the electron-rich nature of the fluorine atoms, **bromopentafluoroethane** can be converted into organometallic reagents. For example, reaction with metals like zinc or magnesium can generate a pentafluoroethyl Grignard or organozinc reagent, which acts as a nucleophilic source of the  $-\text{C}_2\text{F}_5$  group.

The following diagram illustrates a generalized scheme for the generation and reaction of a pentafluoroethyl radical from **bromopentafluoroethane**.



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Caption: Generation of the key  $\bullet\text{C}_2\text{F}_5$  radical intermediate for synthetic applications.

## Section 3: Thermal Stability and Decomposition

Like many halogenated hydrocarbons, the thermal stability of **bromopentafluoroethane** is a critical consideration for its use at elevated temperatures and for assessing its environmental fate.

Studies on brominated flame retardants (BFRs) and other halocarbons show that thermal decomposition typically proceeds via the cleavage of the weakest carbon-halogen bond.[15] For  $\text{C}_2\text{BrF}_5$ , this is unequivocally the C-Br bond. At sufficiently high temperatures (e.g., 280–900 °C), the molecule will decompose.[15]

The primary decomposition products are expected to be bromine radicals ( $\bullet\text{Br}$ ) and pentafluoroethyl radicals ( $\bullet\text{C}_2\text{F}_5$ ).[15][16] In the presence of a hydrogen source (e.g., other

organic materials), the highly reactive fluorine and bromine atoms can lead to the formation of hydrogen fluoride (HF) and hydrogen bromide (HBr).[17] These are corrosive and toxic gases, underscoring the need for careful handling in high-temperature applications.[17][18]

## Section 4: Safety, Handling, and Experimental Protocols

Authoritative safety data indicates that **bromopentafluoroethane** is an irritant to the eyes, respiratory system, and skin.[1][2] Proper handling is paramount to ensure laboratory safety.

### Protocol for Safe Handling and Storage

This protocol provides a self-validating system for minimizing exposure and ensuring stability.

- Engineering Controls Assessment:
  - Causality: **Bromopentafluoroethane** is a gas at room temperature with a vapor heavier than air.[19] It can accumulate in low-lying areas and displace oxygen.
  - Action: Always handle **bromopentafluoroethane** in a well-ventilated chemical fume hood or a glovebox.[19][20] Ensure an oxygen sensor is present if large quantities are used in a confined space.
- Personal Protective Equipment (PPE) Selection:
  - Causality: The compound is a known skin and eye irritant.[1][21]
  - Action: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields.[1][22] A face shield is recommended when handling larger quantities or pressurized cylinders.
- Cylinder Handling and Dispensing:
  - Causality: The compound is supplied in pressurized cylinders. Physical damage can lead to a rapid, uncontrolled release.[19]

- Action: Securely chain cylinders to a wall or benchtop.[19] Use a regulator and tubing material (e.g., stainless steel, PTFE) compatible with halogenated compounds. Perform a leak check with a soapy solution before each use.
- Storage:
  - Causality: Pressurized containers must be protected from heat and physical damage.
  - Action: Store cylinders in a cool, dry, well-ventilated area away from heat sources, open flames, and incompatible materials (e.g., strong oxidizing agents, combustible materials). [20] Keep the container tightly closed and the valve protection cap in place when not in use.
- Emergency Procedures:
  - Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][22]
  - Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[21][22]
  - Spill/Leak: Evacuate the area. If the leak is small and can be handled safely, stop the release. Ventilate the area thoroughly before re-entry.[20]

## Conclusion

**Bromopentafluoroethane** is a specialized chemical reagent whose properties are dominated by its unique halogenated structure. Its physical characteristics, such as a low boiling point and high density, dictate its handling as a pressurized gas. Spectroscopically, it is readily identified by the characteristic signals in  $^{19}\text{F}$  NMR and strong C-F stretching bands in its IR spectrum. The C-Br bond serves as the locus of its chemical reactivity, making it a valuable tool for introducing the pentafluoroethyl group in organic synthesis. However, its potential to form hazardous decomposition products at high temperatures and its irritant nature necessitate strict adherence to safety protocols. A thorough understanding of these interconnected properties is essential for its effective and safe utilization in research and development.

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